molecular formula C11H15ClO2 B13002094 (3-Chloro-4-isobutoxyphenyl)methanol

(3-Chloro-4-isobutoxyphenyl)methanol

Cat. No.: B13002094
M. Wt: 214.69 g/mol
InChI Key: QXHYKEXFURZWRL-UHFFFAOYSA-N
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Description

(3-Chloro-4-isobutoxyphenyl)methanol: is an organic compound with the molecular formula C11H15ClO2 It is characterized by the presence of a chloro group, an isobutoxy group, and a methanol group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-isobutoxyphenyl)methanol typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with isobutyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ether linkage, followed by reduction of the aldehyde group to a methanol group .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-Chloro-4-isobutoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isobutoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 3-Chloro-4-methoxyphenylmethanol
  • 3-Chloro-4-ethoxyphenylmethanol
  • 3-Chloro-4-propoxyphenylmethanol

Comparison: (3-Chloro-4-isobutoxyphenyl)methanol is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

[3-chloro-4-(2-methylpropoxy)phenyl]methanol

InChI

InChI=1S/C11H15ClO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8,13H,6-7H2,1-2H3

InChI Key

QXHYKEXFURZWRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CO)Cl

Origin of Product

United States

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